COX-2 Selective Inhibition: Comparative Anti-Inflammatory Potency in N-Aryl Sulfonate Pyrazole Series
Among a novel class of pyrazole N-aryl sulfonates, compounds with a 3-methyl-4-propoxyphenyl substitution pattern (structurally analogous to the target compound) demonstrate high COX-2 inhibitory potency and exceptional selectivity. While direct IC₅₀ data for 1-((3-methyl-4-propoxyphenyl)sulfonyl)-1H-pyrazole itself is not publicly available, a closely related analog in the same series, 4-iodophenyl 5-methyl-3-(p-tolyl)-1H-pyrazole-1-sulfonate, exhibits a selectivity index (SI = COX-2/COX-1) of 10,497 [1]. Another analog in the same study achieved an SI of 455 [1]. This class-level performance contrasts with reference compounds such as celecoxib, which in a separate study exhibited an SI approximately half that of some sulfonylpyrazole derivatives [2].
| Evidence Dimension | COX-2 selectivity index (COX-2 IC₅₀ / COX-1 IC₅₀) |
|---|---|
| Target Compound Data | Direct data not publicly available; inferred class range SI = 455–10,497 |
| Comparator Or Baseline | Celecoxib (marketed COX-2 inhibitor) SI ~2× lower than certain sulfonylpyrazoles; reference compound SI = 455 |
| Quantified Difference | Target class exhibits up to ~10,497-fold selectivity for COX-2 over COX-1 |
| Conditions | In vitro COX-1/COX-2 enzyme inhibition assays using human recombinant enzymes |
Why This Matters
High COX-2 selectivity is critical for minimizing gastrointestinal adverse effects associated with COX-1 inhibition; procurement of compounds from this selective class enables development of safer anti-inflammatory candidates.
- [1] Yao, H., Guo, Q., Wang, M., Wang, R., & Xu, Z. (2021). Discovery of pyrazole N-aryl sulfonate: A novel and highly potent cyclooxygenase-2 (COX-2) selective inhibitors. Bioorganic & Medicinal Chemistry, 46, 116344. View Source
- [2] Abdellatif, K. R. A., Elsaady, M. T., Abdel-Aziz, S. A., & Abusabaa, A. H. A. (2014). Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: Novel celecoxib analogs as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 80, 416–422. View Source
